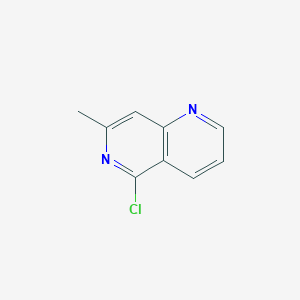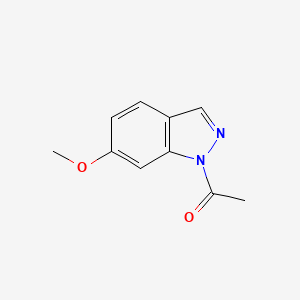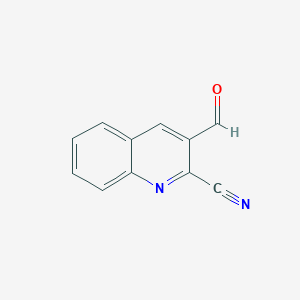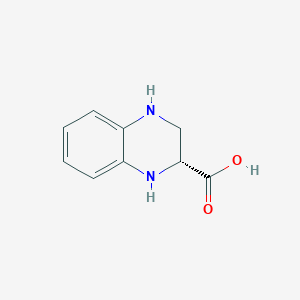![molecular formula C9H13BO3 B11910607 [2-(3-Methoxyphenyl)ethyl]boronic acid CAS No. 105869-42-9](/img/structure/B11910607.png)
[2-(3-Methoxyphenyl)ethyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Methoxyphenyl)ethyl]boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methoxyphenyl)ethyl]boronic acid typically involves the reaction of 3-methoxyphenylboronic acid with an appropriate ethylating agent under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Analyse Chemischer Reaktionen
Types of Reactions: [2-(3-Methoxyphenyl)ethyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: New carbon-carbon bonded compounds.
Wissenschaftliche Forschungsanwendungen
[2-(3-Methoxyphenyl)ethyl]boronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of [2-(3-Methoxyphenyl)ethyl]boronic acid involves its ability to form reversible covalent bonds with various biomolecules. This property is particularly useful in medicinal chemistry, where it can be used to target specific enzymes or receptors. The boron atom in the compound acts as a Lewis acid, facilitating interactions with nucleophilic sites on biomolecules .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Similar structure but lacks the methoxy and ethyl groups.
3-Methoxyphenylboronic acid: Similar structure but lacks the ethyl group.
[2-(3-Methoxyphenyl)ethyl]boronic ester: An ester derivative of the compound.
Uniqueness: [2-(3-Methoxyphenyl)ethyl]boronic acid is unique due to the presence of both the methoxy and ethyl groups, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in specific synthetic and medicinal applications .
Eigenschaften
CAS-Nummer |
105869-42-9 |
|---|---|
Molekularformel |
C9H13BO3 |
Molekulargewicht |
180.01 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)ethylboronic acid |
InChI |
InChI=1S/C9H13BO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7,11-12H,5-6H2,1H3 |
InChI-Schlüssel |
SCTAGQZQNPVBJV-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCC1=CC(=CC=C1)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde](/img/structure/B11910536.png)
![7-Chloro-4-methoxyfuro[2,3-d]pyridazine](/img/structure/B11910541.png)

![3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11910551.png)
![5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11910555.png)





![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11910620.png)

![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)

